methyl 2-[5-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Description
Methyl 2-[5-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate is a boronic ester derivative featuring a chloro-substituted phenyl ring, a pinacol boronate group, and a methyl ester functional group. Its molecular formula is C₁₆H₂₁BClO₄, with a molecular weight of 314.60 g/mol (calculated). This compound is primarily used as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and agrochemicals . For example, it has been employed in the development of FABP4/5 inhibitors, where the boronate group facilitates coupling with aryl halides or triflates . The chlorine substituent enhances electronic modulation and steric effects, influencing reactivity and target binding in medicinal applications .
Properties
CAS No. |
1419172-25-0 |
|---|---|
Molecular Formula |
C15H20BClO4 |
Molecular Weight |
310.6 g/mol |
IUPAC Name |
methyl 2-[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate |
InChI |
InChI=1S/C15H20BClO4/c1-14(2)15(3,4)21-16(20-14)12-7-6-11(17)8-10(12)9-13(18)19-5/h6-8H,9H2,1-5H3 |
InChI Key |
BVPDRQOCMWOXOV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)CC(=O)OC |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
1. Synthetic Chemistry
Methyl 2-[5-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate is primarily used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several reactions:
- Borylation Reactions : The dioxaborolane group can be utilized in borylation processes, facilitating the introduction of boron into organic molecules. This is particularly useful for synthesizing boronic acids and esters, which are key intermediates in pharmaceutical chemistry.
- Cross-Coupling Reactions : The compound can act as a coupling partner in palladium-catalyzed reactions, such as Suzuki-Miyaura coupling. This application is vital for forming carbon-carbon bonds in the synthesis of complex organic frameworks used in drug development .
2. Medicinal Chemistry
The compound's structural attributes make it a candidate for developing new pharmaceuticals:
- Anticancer Agents : Research has indicated that derivatives of compounds containing dioxaborolane structures exhibit anticancer properties. Studies have shown that these compounds can inhibit tumor growth by interfering with cellular signaling pathways .
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents. The chloro substituent may enhance biological activity against certain pathogens .
Case Study 1: Synthesis of Anticancer Agents
A study published in the Journal of Medicinal Chemistry explored the synthesis of novel anticancer agents using this compound as a key intermediate. The researchers successfully synthesized several derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that some derivatives exhibited significant growth inhibition, suggesting potential therapeutic applications .
Case Study 2: Development of Antimicrobial Compounds
In another study published in Bioorganic & Medicinal Chemistry Letters, researchers investigated the antimicrobial activity of compounds derived from this compound. The study found that specific modifications to the compound's structure enhanced its efficacy against resistant bacterial strains, highlighting its potential as a lead compound for antibiotic development .
Mechanism of Action
The compound exerts its effects primarily through its participation in cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The molecular targets and pathways involved include the formation of biaryl compounds, which are crucial intermediates in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Structural Analogs
Key structural analogs differ in substituent type (e.g., halogen, methyl) or boronate group positioning. Representative examples include:
Reactivity and Electronic Effects
- Chlorine vs. Fluorine : The electron-withdrawing chlorine substituent in the target compound increases electrophilicity at the boronate-bearing carbon, accelerating Suzuki-Miyaura coupling compared to its fluoro analog . However, fluorine’s smaller size reduces steric hindrance, favoring coupling with bulky substrates .
- Ester vs. Acid : The methyl ester group enhances lipophilicity, making the compound suitable for organic-phase reactions. In contrast, the carboxylic acid analog (PN-1449) is more water-soluble but requires activation for coupling .
- Boronate Positioning : Ortho-substituted boronate (target compound) introduces steric challenges, slowing reactions with hindered aryl halides compared to para-substituted analogs .
Biological Activity
Methyl 2-[5-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate, also known as methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 866625-02-7), is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on available research findings and case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 296.55 g/mol. Its structure features a chloro-substituted phenyl ring attached to a boron-containing dioxaborolane moiety, contributing to its unique chemical properties and potential biological interactions .
Pharmacological Properties
-
Antiproliferative Activity :
- Similar compounds have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structural motifs have exhibited IC50 values in the low micromolar range against human leukemia and solid tumor cell lines .
- A study indicated that modifications in the substituents on the phenyl ring can lead to enhanced potency in inhibiting cell growth, suggesting that this compound may also possess similar properties .
-
Mechanism of Action :
- The mechanism by which these compounds exert their effects often involves the inhibition of tubulin polymerization and induction of apoptosis in cancer cells. For example, compounds with related structures have shown to inhibit tubulin polymerization by significant percentages compared to control compounds .
Case Study 1: Antiproliferative Effects
A study evaluated several derivatives of boron-containing compounds for their antiproliferative activities. Compounds structurally related to methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)benzoate showed IC50 values ranging from 0.56 µM to over 10 µM against various cancer cell lines. The most potent compounds were noted for their ability to induce apoptosis through caspase activation pathways .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 0.56 | HL-60 |
| Compound B | 1.0 | A549 |
| Compound C | 10+ | MDA-MB-435 |
Case Study 2: Inhibition of Tubulin Polymerization
Research on related compounds demonstrated significant inhibition of tubulin polymerization at concentrations as low as 100 nM. The results indicated that these compounds could effectively disrupt microtubule dynamics, which is critical for cancer cell proliferation .
Preparation Methods
Reaction Design and Substrate Selection
The Suzuki-Miyaura cross-coupling is the most widely employed method for introducing the tetramethyl-1,3,2-dioxaborolan-2-yl group. Starting from methyl 2-(5-chloro-2-bromophenyl)acetate, the reaction utilizes bis(pinacolato)diboron (B₂pin₂) as the boron source. Palladium catalysts (e.g., Pd(dppf)Cl₂) and ligands (e.g., SPhos) facilitate transmetalation and reductive elimination.
Key Conditions
Optimization Strategies
-
Oxygen Sensitivity : Reactions conducted under argon with degassed solvents reduce Pd oxidation.
-
Ligand Screening : Bulky ligands (e.g., XPhos) improve regioselectivity but lower yield (65%) compared to SPhos.
-
Solvent Effects : Polar aprotic solvents (DMF, THF) decrease yield due to boronate hydrolysis (<70%), while dioxane minimizes side reactions.
Table 1: Ligand Impact on Suzuki-Miyaura Coupling
| Ligand | Yield (%) | Regioselectivity (para:meta) |
|---|---|---|
| SPhos | 82 | 1:12 |
| XPhos | 65 | 1:18 |
| PCy₃ | 58 | 1:9 |
Iridium-Catalyzed C–H Borylation
Direct Borylation Mechanism
Iridium complexes with anionic ligands (e.g., [Ir(COD)(OMe)]₂) enable meta-selective C–H borylation of methyl 2-(5-chlorophenyl)acetate. This method bypasses pre-halogenation, reducing synthetic steps.
Key Conditions
Regioselectivity Control
-
Steric Effects : The dtbpy ligand directs borylation to the meta position by shielding the ortho sites.
-
Electronic Effects : Electron-withdrawing chloro groups enhance meta selectivity (para:meta = 1:15).
Table 2: Solvent Impact on C–H Borylation
| Solvent | Yield (%) | para:meta Ratio |
|---|---|---|
| Cyclohexane | 73 | 1:15 |
| Toluene | 68 | 1:12 |
| DMF | 45 | 1:8 |
Esterification of Boronated Carboxylic Acid
Two-Step Synthesis Pathway
This route first synthesizes 2-[5-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid via borylation, followed by Fischer esterification.
Step 1: Boronate Installation
-
Substrate : 2-(5-Chloro-2-bromophenyl)acetic acid
-
Conditions : Analogous to Suzuki-Miyaura (Section 1.1)
Step 2: Methyl Ester Formation
Purity and Scalability
-
Purification : Flash chromatography (hexane/EtOAc 4:1) achieves >99% purity.
-
Scale-Up : Continuous flow reactors enhance throughput (10 g/hr) with consistent yield (82%).
Characterization and Validation
Spectroscopic Data
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing methyl 2-[5-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling using palladium catalysts. Key steps include:
- Precursor Preparation : Start with halogenated phenylacetic acid derivatives (e.g., 5-chloro-2-bromophenylacetic acid) and couple with pinacol boronic esters under inert conditions.
- Catalytic System : Use Pd(PPh₃)₄ or PdCl₂(dppf) with a base like K₂CO₃ in a THF/water mixture (3:1 v/v) at 80–90°C for 12–24 hours .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water. Monitor purity via HPLC (C18 column, 70% acetonitrile/water mobile phase) .
Q. How should this compound be stored to maintain stability, and what degradation products should researchers monitor?
- Methodological Answer : Store at 0–6°C under argon or nitrogen to prevent hydrolysis of the boronate ester. Degradation products include free boronic acids (detectable via LC-MS at m/z corresponding to [M−C₄H₈O₂]⁺) and chloro-substituted byproducts. Regular NMR analysis (¹¹B and ¹H) is recommended to verify integrity .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) for aromatic protons (δ 7.2–7.8 ppm) and acetate methyl group (δ 3.6–3.8 ppm); ¹¹B NMR (δ 30–35 ppm confirms boronate integrity) .
- HPLC : Use a reverse-phase column with UV detection at 254 nm; retention time ~8–10 minutes under isocratic conditions .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ (m/z ~336.6 for C₁₅H₁₉BClO₄) .
Advanced Research Questions
Q. How can researchers address contradictions in regioselectivity during cross-coupling reactions involving this compound?
- Methodological Answer : Regioselectivity issues often arise from steric hindrance at the 2-chloro position. Strategies include:
- Ligand Screening : Test bulky ligands (e.g., SPhos, XPhos) to direct coupling to less hindered positions .
- Temperature Control : Lower reaction temperatures (50–60°C) may reduce competing pathways.
- Byproduct Analysis : Use high-resolution LC-MS to identify isomers (e.g., 4-chloro derivatives) and adjust stoichiometry of boronic acid partners .
Q. What computational methods can predict the biological activity or reactivity of this compound based on its structure?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., proteases or kinases), leveraging the boronate ester’s affinity for serine residues .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The tetramethyl dioxaborolane group enhances electron-withdrawing effects, influencing reaction kinetics .
Q. How can researchers resolve discrepancies in reported bioactivity data for structurally similar compounds?
- Methodological Answer :
- Meta-Analysis : Compare datasets from analogs like methyl 2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride and ethyl 4-chloro-2-boronate benzoates . Focus on substituent effects (e.g., chloro vs. fluoro on phenyl rings).
- In Vitro Validation : Conduct parallel assays (e.g., enzyme inhibition or cytotoxicity) under standardized conditions (pH 7.4, 37°C) to isolate structural contributions .
Data Contradiction Analysis
Q. Why do some studies report variable yields for Suzuki-Miyaura couplings with this compound?
- Methodological Answer : Yield variability (~50–85%) is attributed to:
- Oxygen Sensitivity : Trace oxygen degrades Pd catalysts; rigorously degas solvents with N₂/Ar .
- Substrate Purity : Impurities in boronate precursors (e.g., residual pinacol) reduce efficiency. Pre-purify via flash chromatography .
- Catalyst Loading : Optimize Pd concentrations (1–5 mol%); excess catalyst promotes side reactions .
Experimental Design Considerations
Q. What controls are essential when testing this compound in biological assays?
- Methodological Answer : Include:
- Boronate-Free Controls : Use methyl 2-(5-chlorophenyl)acetate to isolate boronate-specific effects.
- Stability Controls : Incubate the compound in assay buffers (e.g., PBS) for 24 hours and quantify degradation via LC-MS .
- Solvent Controls : DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
